molecular formula C14H18Cl2N2O5 B2482970 4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid CAS No. 1030613-81-0

4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid

Cat. No. B2482970
CAS RN: 1030613-81-0
M. Wt: 365.21
InChI Key: RIVLJLXFAUIATB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid often involves condensation reactions, such as the Knoevenagel condensation, which is a common method for synthesizing β-dicarbonyl compounds with various substituents. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized through a Knoevenagel condensation reaction involving 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid has been analyzed using various spectroscopic and computational methods. For instance, the molecular structure and vibrational bands of similar compounds have been assigned and compared using experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations. These studies also involve the analysis of the molecule's stability through hyper-conjugative interactions and charge delocalization using natural bond orbital (NBO) analysis (Vanasundari et al., 2018).

Chemical Reactions and Properties

4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid and its analogs participate in a variety of chemical reactions. These reactions are influenced by the compound's functional groups, leading to the formation of new compounds with different properties. For example, ethyl 4-oxoalkanoates react at ambient temperature with 3-aminopropanol and 2-aminoethanol to form bicyclic lactams, demonstrating the reactivity of 4-oxobutanoic acid derivatives under specific conditions (Wedler et al., 1992).

Physical Properties Analysis

The physical properties of compounds like 4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid, including melting point, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined through experimental studies, such as X-ray diffraction, which provides detailed information on the crystal structure and molecular geometry (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid are characterized by its reactivity, stability, and interaction with other chemicals. These properties are influenced by the compound's functional groups and molecular structure. Studies involving spectroscopic analysis and computational chemistry methods provide insights into the compound's electronic structure, reactivity, and potential applications in materials science and organic synthesis (Vanasundari et al., 2018).

Scientific Research Applications

Catalytic Synthesis Techniques

Research highlights the development of catalytic synthesis techniques for creating complex molecules efficiently. For example, Kiyani and Ghorbani (2015) described a boric acid-catalyzed multi-component reaction for the synthesis of 4H-isoxazol-5-ones in aqueous medium, showcasing the method's efficiency, simplicity, and green chemistry aspects (Kiyani & Ghorbani, 2015).

Advanced Material Synthesis

El‐Faham et al. (2013) explored the use of OxymaPure/DIC for synthesizing a novel series of α-ketoamide derivatives, highlighting the superior yields and purity achieved through this method compared to traditional approaches (El‐Faham et al., 2013).

Structural and Spectroscopic Analysis

Fernandes et al. (2017) conducted a comprehensive study on the crystal structure of a chloramphenicol derivative, using single-crystal X-ray diffraction and vibrational spectroscopy. This work exemplifies the importance of detailed molecular structure analysis in understanding chemical reactivity and properties (Fernandes et al., 2017).

Biocatalysis and Green Chemistry

The synthesis and application of keto esters through biocatalysis, as demonstrated by Ishihara et al. (2001), underline the potential for environmentally friendly chemical processes. This research utilized marine microalgae for the stereoselective reduction of keto esters, illustrating the use of biocatalysts in organic synthesis (Ishihara et al., 2001).

Novel Compound Synthesis

Research into the synthesis of new compounds with potential biological activity also represents a significant area of application. For instance, Aal (2002) described the synthesis of new S-DABO and HEPT analogues, suggesting the exploration of novel compounds for therapeutic applications (Aal, 2002).

properties

IUPAC Name

4-(3,4-dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O5/c15-10-2-1-9(7-11(10)16)18-13(20)8-12(14(21)22)17-3-5-23-6-4-19/h1-2,7,12,17,19H,3-6,8H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVLJLXFAUIATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC(C(=O)O)NCCOCCO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid

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